molecular formula C12H21NO5 B1521570 1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid CAS No. 1082042-29-2

1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid

Cat. No.: B1521570
CAS No.: 1082042-29-2
M. Wt: 259.3 g/mol
InChI Key: JPZJLASWSZCENI-UHFFFAOYSA-N
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Description

1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H21NO5 and its molecular weight is 259.3 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biochemical Analysis

Biochemical Properties

1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it is known to interact with proteases and esterases, which catalyze the hydrolysis of ester bonds. The nature of these interactions involves the formation of transient covalent bonds between the compound and the active site of the enzyme, leading to the cleavage of the ester bond and the release of the product .

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling proteins such as kinases and phosphatases, leading to changes in downstream signaling pathways. Additionally, it can alter gene expression by affecting transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the specific enzyme and the context of the reaction. For instance, it can inhibit the activity of certain proteases by forming a stable covalent bond with the active site, preventing substrate binding and catalysis. Conversely, it can activate other enzymes by inducing conformational changes that enhance their catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under normal storage conditions, but it can degrade over extended periods or under harsh conditions such as high temperature or acidic pH. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as enhancing enzyme activity or modulating signaling pathways. At high doses, it can exhibit toxic or adverse effects, including cellular toxicity, organ damage, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s effects become significantly pronounced beyond a certain dosage .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases and esterases, which catalyze its metabolism and conversion into different metabolites. These metabolic pathways can affect the compound’s bioavailability, activity, and toxicity. Additionally, the compound can influence metabolic flux and metabolite levels by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its uptake and distribution. The compound’s localization and accumulation can be influenced by factors such as its chemical properties, the presence of specific transporters, and the cellular environment .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it can be localized to the endoplasmic reticulum, mitochondria, or nucleus, where it can exert its effects on specific cellular processes. The subcellular localization can also influence the compound’s stability, degradation, and interactions with other biomolecules .

Biological Activity

1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid (CAS No. 1082042-29-2) is a synthetic compound that belongs to the class of piperidine derivatives. It has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the domains of pharmacology and biochemistry.

  • Molecular Formula : C12H21NO5
  • Molecular Weight : 259.3 g/mol
  • IUPAC Name : 1-(tert-butoxycarbonyl)-4-methoxypiperidine-4-carboxylic acid
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its structural components, which facilitate interactions with various biological targets. The presence of the piperidine ring and carboxylic acid functional groups suggests potential interactions with neurotransmitter systems and metabolic pathways.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : Similar compounds within the piperidine class have been noted for their antioxidant properties, potentially providing protective effects against oxidative stress in cellular models .
  • Neuroprotective Effects : The compound may influence neurotransmitter systems, particularly through modulation of cholinergic and dopaminergic pathways, which could be beneficial in neurodegenerative conditions .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntioxidantExhibits properties that reduce oxidative damage in vitro
NeuroprotectiveModulates neurotransmitter systems; potential benefits for neurodegeneration
Metabolic ModulationInfluences metabolic pathways related to energy production

Case Study 1: Antioxidant Efficacy

In a study evaluating various piperidine derivatives, it was found that those with similar structural motifs to this compound showed significant antioxidant activity. This was assessed through lipid peroxidation assays, where the compound effectively reduced malondialdehyde (MDA) levels, indicating decreased oxidative stress .

Case Study 2: Neuroprotective Potential

Another investigation focused on the neuroprotective effects of piperidine derivatives in models of Parkinson's disease. The results suggested that compounds like this compound could enhance dopaminergic neuron survival by modulating oxidative stress and inflammation pathways .

Scientific Research Applications

Medicinal Chemistry

1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid is primarily utilized in the synthesis of bioactive compounds. Its structural features make it a valuable intermediate in the development of pharmaceuticals, particularly in the creation of piperidine derivatives that exhibit therapeutic properties.

Case Study: Synthesis of Piperidine Derivatives

Research has demonstrated that this compound can be used to synthesize various piperidine derivatives with potential activity against neurological disorders. For instance, modifications to the piperidine ring have led to the discovery of compounds with enhanced affinity for neurotransmitter receptors, which could be beneficial for treating conditions like depression and anxiety.

Organic Synthesis

In organic synthesis, this compound serves as a versatile building block. Its ability to undergo various chemical reactions allows chemists to create complex molecular architectures.

Reactions Involving this compound

  • Amidation Reactions : This compound can react with amines to form amides, which are crucial in drug formulation.
  • Esterification : It can be converted into esters, expanding its utility in synthesizing prodrugs that improve bioavailability.

Pharmaceutical Development

The compound's role in pharmaceutical development is significant, particularly in the formulation of new drugs. Its derivatives have been explored for their potential as analgesics and anti-inflammatory agents.

Clinical Research Insights

Recent studies have focused on the efficacy of piperidine derivatives derived from this compound in preclinical models. These studies suggest promising results in pain relief and reduced inflammation, indicating potential pathways for new therapeutic agents.

Summary Table of Applications

Application AreaDescription
Medicinal ChemistryIntermediate for synthesizing bioactive piperidine derivatives for neurological disorders.
Organic SynthesisVersatile building block for creating complex molecules through amidation and esterification.
Pharmaceutical DevelopmentInvestigated for analgesic and anti-inflammatory properties in clinical research settings.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[(tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid, and how do substituents influence reaction efficiency?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the piperidine ring. A common approach includes:

Boc protection : Introducing the tert-butoxycarbonyl (Boc) group to the piperidine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate (Boc₂O) and a base like triethylamine .

Methoxy and carboxylic acid introduction : Methoxy groups are added via alkylation or nucleophilic substitution, while the carboxylic acid moiety is introduced through oxidation or carboxylation reactions.

  • Substituent Effects : Steric hindrance from the Boc group can slow down subsequent reactions, requiring optimized temperatures (e.g., 0–25°C) and catalysts (e.g., DMAP) to improve yields .

Q. How can researchers safely handle and store this compound to prevent degradation?

  • Methodological Answer :

  • Storage : Store in a dry environment at 2–8°C in airtight containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
  • Handling : Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to avoid inhalation of aerosols. Avoid contact with strong acids/bases, which may cleave the Boc group .

Q. What analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR to confirm Boc group integration (δ ~1.4 ppm for tert-butyl protons) and piperidine ring conformation .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., C₁₃H₂₃NO₅: theoretical [M+H]⁺ = 274.1651) .
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 210–254 nm .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in large-scale syntheses?

  • Methodological Answer :

  • Catalyst Screening : Test alternatives to DMAP, such as 4-pyrrolidinopyridine, to reduce side reactions .
  • Solvent Optimization : Replace dichloromethane (DCM) with less polar solvents (e.g., THF) to improve Boc group stability during methoxy introduction .
  • In Situ Monitoring : Use FTIR to track Boc group integrity (C=O stretch ~1680–1720 cm⁻¹) and adjust reaction time dynamically .

Q. What are the environmental degradation pathways of this compound, and how can its metabolites be tracked?

  • Methodological Answer :

  • Degradation Studies : Expose the compound to simulated environmental conditions (pH 5–9, UV light) and analyze products via LC-MS/MS. Hydrolysis of the Boc group generates tert-butanol and CO₂, while the piperidine ring may undergo oxidative cleavage .
  • Metabolite Identification : Use isotopic labeling (e.g., ¹³C-Boc) to trace degradation intermediates in soil/water samples .

Q. How can researchers resolve contradictions in pharmacological activity data across studies?

  • Methodological Answer :

  • Structural Variants : Compare activity of analogs (e.g., 4-phenyl vs. 4-methoxy derivatives) to isolate substituent-specific effects. For example, 4-methoxy groups may enhance blood-brain barrier penetration in neurological drug candidates .
  • Assay Standardization : Validate in vitro assays (e.g., receptor binding) using uniform cell lines (e.g., HEK293) and control compounds to minimize inter-study variability .

Preparation Methods

Boc Protection of Piperidine Derivatives

The introduction of the tert-butoxycarbonyl (Boc) group onto piperidine derivatives is a key step in the synthesis of 1-[(tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid. This is typically achieved by reacting piperidine derivatives with di-tert-butyl dicarbonate (Boc2O) in the presence of a base.

Typical Reaction Conditions:

Reagent/Condition Details
Starting Material Piperidine derivative
Boc Source Di-tert-butyl dicarbonate (Boc2O)
Base Sodium hydroxide, 4-dimethylaminopyridine (DMAP)
Solvent Acetonitrile, tetrahydrofuran (THF)
Temperature Mild conditions, room temperature to slightly elevated
Reaction Time Several hours (varies by scale and setup)

This reaction proceeds under mild conditions, allowing high yields of the Boc-protected amine while minimizing side reactions. In industrial synthesis, flow microreactor systems are increasingly utilized to improve control over reaction parameters, enhance efficiency, and reduce waste generation during Boc group introduction.

Methoxylation at the 4-Position of Piperidine

The methoxy substituent at the 4-position of the piperidine ring can be introduced via nucleophilic substitution or esterification reactions, depending on the precursor used.

  • One approach involves starting with a 4-hydroxypiperidine derivative, which is then methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Alternatively, methyl ester formation at the 4-carboxylate position can be achieved by treating the carboxylic acid with methanol in the presence of acid catalysts.

The exact methoxylation step is often integrated into multi-step synthetic sequences, where the Boc protection is either introduced before or after methoxylation depending on the stability of intermediates.

Carboxylation and Esterification Steps

The carboxylic acid group at the 4-position is either introduced directly or via oxidation of appropriate precursors. Esterification to form methyl esters can be conducted by refluxing the acid in methanol with acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

An example from the literature describes the use of p-toluenesulfonic acid monohydrate to promote esterification under reflux conditions, yielding methyl esters of piperidine carboxylic acids in good yields.

Representative Synthetic Procedure Example

A documented synthetic route for related Boc-protected piperidine carboxylic acids involves:

Step Reagents and Conditions Outcome/Yield
A 1-(tert-butoxycarbonyl)piperidin-4-carboxylic acid (2.47 g), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (3.43 g), 1-hydroxybenzotriazole (2.42 g), methyl 2-amino-3-hydroxybenzoate (1.50 g) in dichloromethane (25 mL), triethylamine added after 10 min, stirred 5 h at room temperature Formation of intermediate amide with 70% yield after purification
B Crude solid dissolved in toluene (20 mL), treated with p-toluenesulfonic acid monohydrate (2.08 g), refluxed under nitrogen for 4 h Esterification to methyl ester derivative
C Purification by silica gel column chromatography Off-white solid product

This method highlights the use of carbodiimide coupling agents and acid catalysis for amide bond formation and esterification, respectively.

Industrial Scale Synthesis Highlights

In larger scale preparations, the following procedure has been reported:

Step Reagents and Conditions Yield and Notes
1 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (1900 g) in THF (24 L), cooled to -10°C Activation with isobutyl chloroformate (1.42 L) over 1 h
2 Addition of 2-amino-1-(4-fluorophenyl)ethanone hydrochloride (1750 g), stirred at room temperature for 1 h Quenching with water, extraction with MTBE and aqueous NaOH
3 Organic phase washed, dried, concentrated, and precipitated with petroleum ether White solid product, 2220 g, 73% yield

This procedure demonstrates the use of mixed anhydride activation for amide bond formation, followed by workup and isolation steps typical in industrial organic synthesis.

Summary Table of Preparation Methods

Methodology Key Reagents Conditions Yield Range Notes
Boc Protection Di-tert-butyl dicarbonate, base (DMAP) Mild, room temperature, various solvents High (70-90%) Often first step to protect amine
Methoxylation Methylating agents (e.g., MeI), base Mild to moderate heating Variable May precede or follow Boc protection
Esterification Methanol, acid catalyst (p-TsOH) Reflux, several hours Good Converts acid to methyl ester
Carbodiimide Coupling EDC·HCl, HOBt, triethylamine Room temperature, several hours 70-88% Used for amide bond formation
Mixed Anhydride Activation Isobutyl chloroformate, base Low temperature (-10°C) ~73% Industrial scale amide synthesis

Research Findings and Observations

  • The Boc protecting group is stable under neutral and basic conditions but can be selectively removed under acidic conditions, making it highly valuable in multi-step syntheses involving amines.
  • Use of carbodiimide coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) in combination with additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) improves coupling efficiency and reduces side reactions.
  • Flow microreactor technology applied to Boc protection steps offers enhanced reaction control, scalability, and sustainability in industrial settings.
  • Purification typically involves silica gel chromatography or recrystallization, depending on the scale and purity requirements.

Properties

IUPAC Name

4-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(16)13-7-5-12(17-4,6-8-13)9(14)15/h5-8H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPZJLASWSZCENI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1082042-29-2
Record name 1-[(tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A mixture of 0.415 g (1.52 mmol) 4-Hydroxy-piperidine-1,4-dicarboxylic acid 1-tert-butyl ester 4-ethyl ester, 68 mg (1.97 mmol) NaH (55% in oil) and 0.3 g (2.12 mmol) iodomethane in 10 mL DMF was stirred for 2 h at room temperature. Water was added and the mixture was concentrated to dryness. The residue was dissolved in THF and water and 0.254 g (6 mmol) LiOH.H2O wad added and the mixture was stirred for 16 h at room temperature. After evaporation the residue was subjected to purification by preparative HPLC on reversed phase eluting with a gradient formed from acetonitrile, water and formic acid to yield after evaporation of the product containing fractions 49.7 mg (13%) of the title compound as white solid. MS (m/e): 258.1 [(M−H)].
Quantity
0.415 g
Type
reactant
Reaction Step One
Name
Quantity
68 mg
Type
reactant
Reaction Step One
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
LiOH.H2O
Quantity
0.254 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[(Tert-butoxy)carbonyl]-4-methoxypiperidine-4-carboxylic acid

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